2,4-Diethyl-2,6-heptadienal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

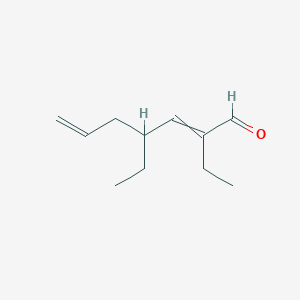

2,4-Diethyl-2,6-heptadienal (CAS: 85136-07-8) is an α,β-unsaturated aldehyde with a molecular formula of C₁₁H₁₈O and a molecular weight of 166.26 g/mol. Its structure features conjugated double bonds at positions 2,6 and ethyl substituents at positions 2 and 4, as depicted by the SMILES notation: CCC(CC=C)C=C(CC)C=O . Key physical properties include:

- Appearance: Clear yellow liquid

- Density: 0.862 g/mL at 25°C

- Boiling Point: 91°C at 12 mmHg (reported as 104–106°C in a synthetic procedure)

- Refractive Index: 1.4676 (n²⁰/D)

- Predicted Collision Cross-Section (CCS): Ranges from 140.7–151.4 Ų depending on adducts (e.g., [M+H]⁺: 141.8 Ų; [M+Na]⁺: 151.4 Ų) .

The compound is synthesized via hydrogenation and isomerization of precursor aldehydes using catalysts like Raney nickel, achieving an 84% yield with a 1:1 isomer ratio . It is utilized in fragrance formulations to mask animal-derived odors and as a component in corrosion inhibitors for oil and gas drilling equipment .

Aplicaciones Científicas De Investigación

Flavor and Fragrance Industry

2,4-Diethyl-2,6-heptadienal is primarily recognized for its use as a flavoring agent due to its pleasant aroma profile. Its applications include:

- Citrus Flavors : It is often utilized in formulations to enhance citrus notes in products such as beverages and candies.

- Dairy Products : The compound can improve mouthfeel and flavor complexity in dairy-type flavors .

Table 1: Applications in Flavor and Fragrance

| Application Area | Specific Use |

|---|---|

| Beverages | Citrus flavor enhancement |

| Confectionery | Flavoring agent for candies |

| Dairy Products | Mouthfeel improvement |

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of novel compounds with specific properties.

Research Applications

Recent studies have investigated the role of this compound in:

- Aroma Chemistry : Research has focused on its contribution to aroma profiles in food products, providing insights into how different compounds interact to produce complex scents .

- Health Studies : Investigations into the safety and potential health effects of compounds like this compound are ongoing, particularly regarding their behavior in biological systems and potential carcinogenic properties .

Case Study 1: Aroma Characterization

A study published in MDPI characterized key aroma compounds in yellow teas, highlighting the importance of various aldehydes, including this compound. The findings emphasized how this compound contributes significantly to the overall aroma profile of these teas, influencing consumer preference and marketability .

Case Study 2: Flavor Enhancement in Dairy Products

Research conducted on flavor enhancement techniques demonstrated that incorporating this compound into dairy formulations improved sensory attributes significantly. Participants noted enhanced creaminess and flavor depth when this compound was included compared to control samples without it.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,4-diethyl-2,6-heptadienal, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A Hantzsch-like reaction using aldehydes (e.g., benzaldehyde derivatives) and β-keto esters can be adapted for synthesizing α,β-unsaturated aldehydes like this compound. For example, optimize solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., FeCl₃ for aromatization steps) to improve yields . Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using gas chromatography-mass spectrometry (GC-MS).

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines for flammable solids and acute toxicity (oral/skin/inhalation):

- Use local exhaust ventilation and wear nitrile gloves, lab coats, and safety goggles .

- Store in airtight containers away from ignition sources and incompatible materials (e.g., strong oxidizers) .

- In case of spills, neutralize with inert absorbents and dispose of according to local hazardous waste regulations .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the positions of ethyl groups and conjugated double bonds. Compare chemical shifts with computational predictions (e.g., DFT calculations).

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) and aliphatic C-H stretches .

- GC-MS : Verify molecular weight and fragmentation patterns to distinguish isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer :

- Conduct controlled stability studies under varying conditions (temperature, light, humidity) using accelerated aging tests.

- Compare experimental results with computational models (e.g., molecular dynamics simulations) to identify degradation pathways .

- Triangulate data from multiple sources (e.g., NMR stability tracking, HPLC purity assays) to validate findings .

Q. What strategies can be employed to study the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Use chiral chromatography (e.g., HPLC with chiral columns) to separate enantiomers or diastereomers.

- Perform X-ray crystallography on derivatives (e.g., hydrazones) to determine absolute configurations .

- Apply circular dichroism (CD) spectroscopy to analyze optical activity in asymmetric synthesis pathways.

Q. How can computational chemistry enhance the understanding of this compound’s electronic properties?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO), predicting reactivity toward electrophiles/nucleophiles.

- Simulate UV-Vis spectra to correlate conjugation length with absorption maxima .

- Validate models against experimental data (e.g., cyclic voltammetry for redox potentials) .

Q. What experimental designs are suitable for investigating the biological activity of this compound derivatives?

- Methodological Answer :

- Use structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents.

- Employ in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) with positive/negative controls.

- Apply metabolomics profiling to track cellular responses and identify bioactive intermediates .

Q. Data Management and Reproducibility

Q. How should researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for studies involving this compound?

- Methodological Answer :

- Deposit raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem with standardized metadata .

- Use electronic lab notebooks (ELNs) to document protocols and link datasets to publications .

- Adopt IUPAC nomenclature and InChI identifiers for cross-platform compatibility .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Molecular Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2,4-Diethyl-2,6-heptadienal | 85136-07-8 | C₁₁H₁₈O | 166.26 | Ethyl (C2, C4); conjugated dienals |

| 2,4-Dimethyl-2,6-heptadienal | Not provided | C₁₀H₁₆O | ~152.23 | Methyl (C2, C4); conjugated dienals |

| (R)-Perillaldehyde | 5503-12-8 | C₁₀H₁₄O | 150.22 | Cyclic monoterpene aldehyde |

| β-Cyclocitral | 432-25-7 | C₁₀H₁₆O | 152.23 | Bicyclic aldehyde |

Structural Insights :

- Branching Effects : The ethyl groups in this compound increase steric hindrance compared to methyl-substituted analogs like 2,4-dimethyl-2,6-heptadienal. This reduces receptor binding efficacy in olfactory applications, as observed in receptor studies where methyl analogs showed inactivity .

- Conjugation: The conjugated dienal system in this compound enhances stability and reactivity, distinguishing it from monoterpene aldehydes like perillaldehyde, which have cyclic or bicyclic frameworks .

Physical and Chemical Properties

Table 2: Physicochemical Data

| Compound Name | Boiling Point (°C) | Density (g/mL) | Refractive Index | Key Applications |

|---|---|---|---|---|

| This compound | 104–106 (12 mmHg) | 0.862 | 1.4676 | Fragrances, corrosion inhibitors |

| β-Cyclocitral | Not available | ~0.93* | ~1.480* | Flavoring, plant volatile |

| (R)-Perillaldehyde | 237 (760 mmHg) | 0.96 | 1.507 | Perfumery, antimicrobial agents |

Key Observations :

- Volatility: this compound’s lower boiling point (91–106°C at reduced pressure) compared to perillaldehyde (237°C at 1 atm) reflects its linear, non-cyclic structure, which reduces intermolecular interactions .

- Density and Refractive Index : The compound’s lower density (0.862 vs. 0.96 for perillaldehyde) aligns with its reduced molecular packing efficiency due to ethyl branching .

Table 3: Functional Comparison

| Compound Name | Key Applications | Biological Activity (e.g., Odorant Receptor) |

|---|---|---|

| This compound | Fragrances, corrosion inhibitors | Low receptor activation (inactive in assays) |

| Citronellal | Insect repellents, perfumes | High receptor activation (active in assays) |

| 2,4-Dimethyl-2,6-heptadienal | Research chemical | Inactive in receptor studies |

Mechanistic Insights :

- Receptor Binding : Structural overlays show that ethyl substituents in this compound create steric clashes with odorant receptors, unlike citronellal’s compact structure, which fits receptor pockets .

- Industrial Use : Its role in corrosion inhibition stems from its ability to adsorb onto metal surfaces, forming protective layers via aldehyde-metal interactions .

Propiedades

Fórmula molecular |

C11H18O |

|---|---|

Peso molecular |

166.26 g/mol |

Nombre IUPAC |

2,4-diethylhepta-2,6-dienal |

InChI |

InChI=1S/C11H18O/c1-4-7-10(5-2)8-11(6-3)9-12/h4,8-10H,1,5-7H2,2-3H3 |

Clave InChI |

QAFGEOHWEQLURJ-UHFFFAOYSA-N |

SMILES canónico |

CCC(CC=C)C=C(CC)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.